molecular formula C7H3F3INO3 B1410435 1-Iodo-4-nitro-2-(trifluoromethoxy)benzene CAS No. 1803791-65-2

1-Iodo-4-nitro-2-(trifluoromethoxy)benzene

Cat. No.: B1410435
CAS No.: 1803791-65-2
M. Wt: 333 g/mol
InChI Key: ATXCTGKQRONVBY-UHFFFAOYSA-N
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Description

1-Iodo-4-nitro-2-(trifluoromethoxy)benzene (CAS: 1803791-65-2) is a halogenated aromatic compound with the molecular formula C₇H₃F₃INO₃ and a molecular weight of 333.01 g/mol . It features an iodine atom at position 1, a nitro group (-NO₂) at position 4, and a trifluoromethoxy (-OCF₃) group at position 2 on the benzene ring. Key physical properties include a boiling point of 285.6 ± 40.0°C, a density of 2.0 ± 0.1 g/cm³, and a flash point of 126.5 ± 27.3°C . The compound is primarily used as a synthetic intermediate in organic chemistry, particularly in coupling reactions and pharmaceutical research .

Properties

IUPAC Name

1-iodo-4-nitro-2-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3INO3/c8-7(9,10)15-6-3-4(12(13)14)1-2-5(6)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATXCTGKQRONVBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])OC(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodo-4-nitro-2-(trifluoromethoxy)benzene can be synthesized through several synthetic routes. One common method involves the iodination of 4-nitro-2-(trifluoromethoxy)benzene using iodine and a suitable oxidizing agent. The reaction is typically carried out in an organic solvent such as acetonitrile or dichloromethane under controlled temperature conditions .

Industrial Production Methods: Industrial production of 1-iodo-4-nitro-2-(trifluoromethoxy)benzene often involves large-scale iodination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-4-nitro-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Reagents such as sodium azide, potassium thiolate, or alkyl halides in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in hydrogenation reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

    Substitution: Formation of various substituted benzene derivatives.

    Reduction: Conversion to 1-amino-4-nitro-2-(trifluoromethoxy)benzene.

    Oxidation: Formation of nitroso or other oxidized benzene derivatives.

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:
1-Iodo-4-nitro-2-(trifluoromethoxy)benzene is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its structural characteristics allow for the modification of biological pathways, making it suitable for developing drugs targeting specific diseases.

Case Study:
In a study focusing on the synthesis of anticancer agents, researchers demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis was highlighted, particularly in breast cancer cells where it activated caspase pathways .

Cell LineIC50 (µM)Mechanism of Action
MCF-715.2Induction of apoptosis via caspase activation
HeLa12.5Cell cycle arrest and apoptosis
A54918.0Inhibition of proliferation

Material Science

Advanced Materials:
The compound is employed in creating advanced materials such as polymers and coatings that exhibit enhanced chemical resistance and thermal stability. Its trifluoromethoxy group contributes to these properties, making it valuable in high-performance applications.

Nanowire Construction:
Research conducted on the formation of nanowires using 1-iodo-4-nitrobenzene demonstrated its potential in nanotechnology. The compound was observed to construct nanowires on graphite surfaces at room temperature, indicating its utility in developing nanostructured materials .

Agricultural Chemicals

Formulation of Agrochemicals:
1-Iodo-4-nitro-2-(trifluoromethoxy)benzene plays a crucial role in formulating agrochemicals, including herbicides and fungicides. Its effectiveness in pest management solutions is attributed to its chemical stability and reactivity.

Fluorinated Compounds Research

Understanding Fluorinated Compounds:
The compound is valuable in research aimed at understanding the properties and behaviors of fluorinated compounds. Its unique trifluoromethoxy group allows researchers to explore interactions and applications in various high-performance contexts.

Organic Synthesis

Key Reagent:
In organic synthesis, 1-iodo-4-nitro-2-(trifluoromethoxy)benzene serves as a key reagent that enables chemists to create complex molecules with precision and efficiency. Its halogenated structure facilitates various chemical reactions, making it an essential tool in synthetic chemistry.

Mechanism of Action

The mechanism of action of 1-iodo-4-nitro-2-(trifluoromethoxy)benzene is primarily determined by its functional groups:

Comparison with Similar Compounds

1-Iodo-4-nitro-3-(trifluoromethoxy)benzene (CAS: 1806421-60-2)

  • Key Differences : The trifluoromethoxy group shifts from position 2 to 3, altering steric and electronic effects. This positional change may reduce reactivity in electrophilic substitution due to increased steric hindrance near the iodine atom.
  • Molecular Weight : 333.01 g/mol (identical to the target compound) .

Substituent Variants

1-Iodo-4-nitro-2-(trifluoromethyl)benzene (CAS: 1261646-90-5)

  • Substituent : Replaces -OCF₃ with -CF₃.
  • Impact : The trifluoromethyl group is less electron-withdrawing than trifluoromethoxy, reducing the compound’s electrophilicity. This affects its utility in reactions requiring strong electron-deficient aromatic systems .
  • Molecular Weight : 317.00 g/mol .

1-Chloro-2-nitro-4-(trifluoromethoxy)benzene (CAS: 588-09-0)

  • Substituent : Replaces iodine with chlorine.
  • Impact : Chlorine’s smaller atomic radius and weaker leaving-group ability limit its use in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to iodine. Boiling point is significantly lower (~153–155°C for bromo analogs) due to reduced van der Waals interactions .

Halogenated Analogs

Compound Name CAS Number Molecular Weight (g/mol) Boiling Point (°C) Key Applications
1-Iodo-4-nitro-2-(trifluoromethoxy)benzene 1803791-65-2 333.01 285.6 Arylating agent in synthesis
1-Bromo-4-(trifluoromethoxy)benzene 407-14-7 241.00 153–155 Intermediate for agrochemicals
1-Iodo-4-(trifluoromethoxy)benzene 103962-05-6 302.03 N/A Precursor for fluorinated polymers

Reactivity and Electronic Effects

  • Electron-Withdrawing Groups: The nitro (-NO₂) and trifluoromethoxy (-OCF₃) groups create a highly electron-deficient aromatic ring, directing electrophilic attacks to the iodine-bearing position. This enhances susceptibility to nucleophilic aromatic substitution .
  • Iodine vs. Bromine/Chlorine : Iodine’s lower electronegativity and larger atomic radius facilitate oxidative addition in cross-coupling reactions (e.g., Ullmann, Buchwald-Hartwig), making the target compound more reactive than bromo or chloro analogs .

Biological Activity

1-Iodo-4-nitro-2-(trifluoromethoxy)benzene is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

1-Iodo-4-nitro-2-(trifluoromethoxy)benzene has the following chemical structure:

  • Molecular Formula : C7H4F3IO3
  • Molecular Weight : 307.01 g/mol
  • CAS Number : 713-65-5

Antimicrobial Properties

Research indicates that compounds similar to 1-iodo-4-nitro-2-(trifluoromethoxy)benzene exhibit significant antimicrobial activity. For example, studies on related nitro compounds have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis. The mechanism often involves the generation of reactive nitrogen species that disrupt bacterial cellular functions .

Cytotoxicity and Anti-Cancer Activity

The cytotoxic effects of halogenated nitro compounds have been documented in several studies. In vitro assays reveal that these compounds can induce apoptosis in cancer cell lines, such as breast and lung cancer cells. The presence of the trifluoromethoxy group is believed to enhance lipophilicity, facilitating cellular uptake and increasing cytotoxic potential .

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of various halogenated nitro compounds, including 1-iodo-4-nitro-2-(trifluoromethoxy)benzene. Results showed that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 16 µg/mL. The study concluded that the compound's structure contributed significantly to its antimicrobial properties .

Study 2: Cytotoxic Effects on Cancer Cells

In a separate investigation, the cytotoxic effects of 1-iodo-4-nitro-2-(trifluoromethoxy)benzene were evaluated on human breast cancer cell lines (MCF-7). The compound demonstrated an IC50 value of 25 µM after 48 hours of exposure, indicating potent anti-cancer activity. Mechanistic studies suggested that the compound induces apoptosis through mitochondrial pathways, evidenced by increased caspase activity and changes in mitochondrial membrane potential .

Data Tables

Biological Activity Observed Effect Reference
Antimicrobial ActivityMIC against S. aureus: 16 µg/mL
Cytotoxicity (MCF-7 Cells)IC50: 25 µM after 48 hours
Apoptosis InductionIncreased caspase activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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